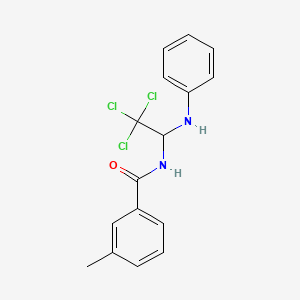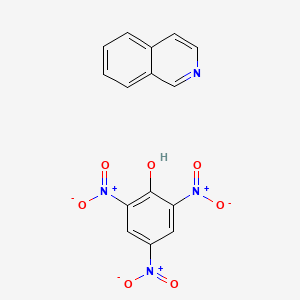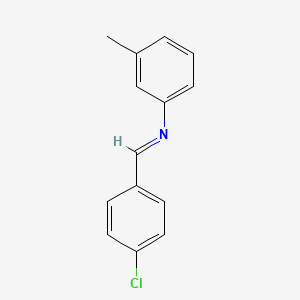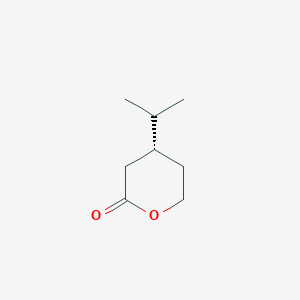
Agn-PC-0lpa3A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Agn-PC-0lpa3A is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Agn-PC-0lpa3A involves several steps, including the preparation of precursor materials and the execution of specific reaction conditions. One common method involves the use of silver nitrate (AgNO3) and a suitable ligand to form the desired compound. The reaction typically takes place in an aqueous solution under controlled temperature and pH conditions to ensure the formation of this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis techniques such as emulsification and nanoprecipitation. These methods allow for the production of the compound in significant quantities while maintaining its purity and stability. The use of advanced purification techniques, such as dialysis and ultracentrifugation, ensures that the final product meets the required standards for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: Agn-PC-0lpa3A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific reagents and reaction conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4). The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield silver oxide (Ag2O) as a product, while reduction reactions may result in the formation of elemental silver (Ag) .
Applications De Recherche Scientifique
Agn-PC-0lpa3A has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a catalyst in various reactions due to its unique electronic properties. In biology, this compound is studied for its potential antimicrobial and anticancer properties. In medicine, it is explored for its use in drug delivery systems and diagnostic imaging. In industry, this compound is utilized in the production of high-performance materials and nanotechnology applications .
Mécanisme D'action
The mechanism of action of Agn-PC-0lpa3A involves its interaction with specific molecular targets and pathways. In biological systems, this compound can interact with cellular components, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage. This property is exploited in its antimicrobial and anticancer applications, where the compound induces oxidative stress in target cells, leading to their destruction .
Comparaison Avec Des Composés Similaires
Agn-PC-0lpa3A can be compared with other similar compounds, such as silver pentazolate (AgN5) and silver azide (AgN3). These compounds share some similarities in their chemical structure and reactivity but differ in their specific applications and properties. For example, AgN5 is known for its high-energy density and potential use in explosive materials, while AgN3 is studied for its unique crystal structure and stability under high-pressure conditions .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and reactivity make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry. Continued research on this compound will likely uncover new applications and enhance our understanding of its mechanisms and interactions.
Propriétés
Numéro CAS |
7242-29-7 |
|---|---|
Formule moléculaire |
C21H28O2SSi |
Poids moléculaire |
372.6 g/mol |
Nom IUPAC |
[10-(benzenesulfonyl)-9-tetracyclo[6.2.1.12,5.01,6]dodec-6-enyl]-trimethylsilane |
InChI |
InChI=1S/C21H28O2SSi/c1-25(2,3)19-15-12-18-14-9-10-16(11-14)21(18,13-15)20(19)24(22,23)17-7-5-4-6-8-17/h4-8,12,14-16,19-20H,9-11,13H2,1-3H3 |
Clé InChI |
IPPGWCQMHJIQOR-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1C2CC3(C1S(=O)(=O)C4=CC=CC=C4)C5CCC(C5)C3=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(E)-(4-bromophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-amine](/img/structure/B11952927.png)
![1,3-Diazaspiro[4.5]decane-2-thione](/img/structure/B11952930.png)
![3-[7-(2-Chlorophenyl)-5-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol](/img/structure/B11952937.png)

![1,4-Naphthalenedione, 2-[(3-acetylphenyl)amino]-3-chloro-](/img/structure/B11952951.png)





![6,6a,11,11a-Tetrahydro-5h-5,6,11-(methanetriyl)benzo[a]fluorene](/img/structure/B11952984.png)


